Cas no 10546-64-2 (2,6-Dibromo-4-n-propylaniline)

2,6-Dibromo-4-n-propylaniline is a brominated aniline derivative characterized by its distinct substitution pattern, featuring bromine atoms at the 2- and 6-positions and an n-propyl group at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of advanced agrochemicals, pharmaceuticals, and specialty dyes. Its brominated structure enhances reactivity in cross-coupling reactions, enabling efficient functionalization. The n-propyl substituent contributes to improved solubility in organic solvents, facilitating downstream processing. With high purity and stability under standard conditions, this compound is suitable for precision applications in research and industrial settings. Its well-defined molecular architecture ensures consistent performance in synthetic workflows.
2,6-Dibromo-4-n-propylaniline structure
2,6-Dibromo-4-n-propylaniline structure
Product Name:2,6-Dibromo-4-n-propylaniline
CAS No:10546-64-2
MF:C9H11Br2N
MW:292.998340845108
CID:86439
PubChem ID:2774402
Update Time:2025-06-09

2,6-Dibromo-4-n-propylaniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-4-n-propylaniline
    • 2,6-dibromo-4-propylaniline
    • 2,6-dibromo-4-propylphenylamine
    • AKOS024318957
    • 2,6-bis(bromanyl)-4-propyl-aniline
    • 10546-64-2
    • A801247
    • DTXSID70379018
    • CS-0440598
    • DTMCGFMOLUVBPL-UHFFFAOYSA-N
    • FT-0610556
    • SCHEMBL7871857
    • DB-040624
    • MDL: MFCD00051706
    • Inchi: 1S/C9H11Br2N/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3,12H2,1H3
    • InChI Key: DTMCGFMOLUVBPL-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)CCC)Br)N

Computed Properties

  • Exact Mass: 290.92600
  • Monoisotopic Mass: 290.926
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.689
  • Melting Point: 55-57°C
  • Boiling Point: 316.9°Cat760mmHg
  • Flash Point: 145.5°C
  • Refractive Index: 1.609
  • PSA: 26.02000
  • LogP: 4.32750
  • Solubility: Not available

2,6-Dibromo-4-n-propylaniline Security Information

  • Hazard Category Code: 20/21/22
  • Safety Instruction: S28-S36/37
  • Safety Term:S28;S36/37
  • Risk Phrases:R20/21/22

2,6-Dibromo-4-n-propylaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,6-Dibromo-4-n-propylaniline Pricemore >>

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2,6-Dibromo-4-n-propylaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:10546-64-2)2,6-Dibromo-4-n-propylaniline
Order Number:A801247
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):662.0
Email:sales@amadischem.com

Additional information on 2,6-Dibromo-4-n-propylaniline

Professional Introduction to 2,6-Dibromo-4-n-propylaniline (CAS No. 10546-64-2)

2,6-Dibromo-4-n-propylaniline is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. With the CAS number 10546-64-2, this compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, characterized by the presence of bromine substituents and an amine group, make it a valuable building block for further chemical modifications and functionalizations.

The compound's molecular structure consists of a benzene ring substituted with two bromine atoms at the 2- and 6-positions, and a propylamine group at the 4-position. This arrangement imparts specific electronic and steric properties that are highly useful in medicinal chemistry. The bromine atoms, being electron-withdrawing, influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. Meanwhile, the propylamine side chain introduces a basic nitrogen atom, which can participate in hydrogen bonding and other interactions with biological targets.

In recent years, 2,6-Dibromo-4-n-propylaniline has been extensively studied for its potential applications in drug development. One of the most promising areas is its use as a precursor in the synthesis of small-molecule inhibitors targeting various diseases. For instance, researchers have explored its utility in creating novel antiviral agents by leveraging its ability to form complex coordination complexes with metal ions. These complexes have shown promise in disrupting viral replication mechanisms by inhibiting key enzymes involved in viral metabolism.

Moreover, the compound has found applications in the development of advanced materials, particularly in the realm of organic electronics. The brominated aromatic system enhances the thermal stability and electron transport properties of organic semiconductors, making it an attractive candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating derivatives of 2,6-Dibromo-4-n-propylaniline into polymer backbones can significantly improve device performance by optimizing charge injection and transport characteristics.

The pharmaceutical industry has also been keen on exploring the therapeutic potential of 2,6-Dibromo-4-n-propylaniline. Researchers have synthesized several analogs of this compound to investigate their effects on enzyme inhibition and receptor binding. Notably, derivatives with modified substituents have shown inhibitory activity against enzymes such as tyrosine kinases, which are implicated in cancer progression. Preliminary in vitro studies have indicated that these derivatives exhibit high selectivity for target enzymes while minimizing off-target effects.

The synthesis of 2,6-Dibromo-4-n-propylaniline typically involves a multi-step process starting from commercially available precursors like aniline and propylamine. The bromination step is critical and often requires careful control of reaction conditions to ensure regioselectivity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These methods not only improve efficiency but also reduce waste generation, aligning with green chemistry principles.

The analytical characterization of 2,6-Dibromo-4-n-propylaniline is another area where modern techniques play a crucial role. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm structural integrity and purity. These analytical methods provide detailed insights into the compound's molecular structure and help ensure that it meets pharmaceutical-grade standards before being used in further applications.

The safety profile of 2,6-Dibromo-4-n-propylaniline is another important consideration in its application across various fields. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and lab coats should be worn when handling this compound to prevent skin contact or inhalation of dust particles. Storage conditions should also be optimized to prevent degradation due to moisture or air exposure.

The future prospects for 2,6-Dibromo-4-n-propylaniline are promising as research continues to uncover new applications and refine synthetic methodologies. Advances in computational chemistry are expected to aid in designing more efficient synthetic routes and predicting the biological activity of novel derivatives. Collaborative efforts between academia and industry will further drive innovation by combining expertise in organic synthesis with biological testing.

In conclusion, 2,6-Dibromo-4-n-propylaniline, with its CAS number 10546-64-2, represents a valuable compound with diverse applications ranging from pharmaceuticals to advanced materials. Its unique structural features make it a versatile intermediate for further chemical modifications, while its potential therapeutic benefits continue to be explored through rigorous research efforts. As scientific understanding advances, this compound is poised to play an increasingly important role in addressing global challenges across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10546-64-2)2,6-Dibromo-4-n-propylaniline
A801247
Purity:99%
Quantity:100g
Price ($):662.0
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